hERG Potassium Channel Inhibition: N-(2-Methoxyethyl)-2-phenylpropan-1-amine vs. GZ-11610
In a whole-cell patch-clamp assay using CHO cells expressing human ERG (KV11.1) channels, N-(2-methoxyethyl)-2-phenylpropan-1-amine inhibited hERG current with an IC₅₀ of 10 000 nM (10 µM) [1]. The N-alkyl(1-methyl-2-phenylethyl)amine-based compound GZ-11610, a VMAT2 inhibitor that shares the same 2-phenylpropan-1-amine scaffold but carries a 4-methoxyphenylpropyl substituent on its nitrogen, produced an hERG binding Ki of 9 500 nM (9.5 µM) when assessed by [³H]dofetilide displacement in HEK‑293 cell membranes [2]. Both compounds fall within a comparable, relatively weak hERG-interaction window (~9.5–10 µM), indicating that the methoxyethyl N-substituent does not introduce a hERG liability beyond that observed in scaffold-matched drug candidates advanced to in vivo testing.
| Evidence Dimension | hERG channel inhibition (IC₅₀ / Ki) |
|---|---|
| Target Compound Data | IC₅₀ = 10 000 nM (10 µM) |
| Comparator Or Baseline | GZ-11610: hERG Ki = 9 500 nM (9.5 µM) |
| Quantified Difference | Target compound IC₅₀ is within 5 % of GZ-11610 Ki; both in the low-micromolar range |
| Conditions | Target: whole-cell patch clamp on hERG-expressing CHO cells at –80 mV holding potential (BindingDB CHEMBL4781352). GZ-11610: [³H]dofetilide competition binding on hERG-expressing HEK‑293 membranes (PMC7047575/IndraLab). |
Why This Matters
Procurement of the target compound rather than an uncharacterized N-alkyl analog provides a defined hERG inhibition benchmark (IC₅₀ = 10 µM), enabling informed exclusion of hERG-driven cardiotoxicity in early drug-discovery campaigns.
- [1] BindingDB ID BDBM50548568 (CHEMBL4781352). IC₅₀ for human ERG inhibition: 10 000 nM. BindingDB.org. Accessed 2026-04-24. View Source
- [2] IndraLab DB. GZ-11610 hERG Ki = 9.50 µM (from [³H]dofetilide displacement). db.indra.bio. Accessed 2026-04-24. View Source
